(R)-3-Ethylpentane-3-sulfinamide

Catalog No.
S14704438
CAS No.
446021-72-3
M.F
C7H17NOS
M. Wt
163.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Ethylpentane-3-sulfinamide

CAS Number

446021-72-3

Product Name

(R)-3-Ethylpentane-3-sulfinamide

IUPAC Name

(R)-3-ethylpentane-3-sulfinamide

Molecular Formula

C7H17NOS

Molecular Weight

163.28 g/mol

InChI

InChI=1S/C7H17NOS/c1-4-7(5-2,6-3)10(8)9/h4-6,8H2,1-3H3/t10-/m1/s1

InChI Key

DDPVOERMBGQAKQ-SNVBAGLBSA-N

Canonical SMILES

CCC(CC)(CC)S(=O)N

Isomeric SMILES

CCC(CC)(CC)[S@@](=O)N

(R)-3-Ethylpentane-3-sulfinamide is a chiral sulfinamide compound characterized by the presence of a sulfinamide functional group, which is an amide of a sulfinic acid. The structural formula can be represented as R(S=O)NHRR(S=O)NHR', where the sulfinamide group consists of a sulfur atom bonded to an oxygen atom with a double bond and an amine group. This compound is notable for its chirality, which can influence its biological activity and interactions in various

Typical of sulfinamides:

  • Oxidation: The sulfinamide group can be oxidized to form sulfonamides, which are more stable and often used in pharmaceuticals.
  • Acid-Base Reactions: The N-H bond in the sulfinamide can be deprotonated, allowing it to act as a nucleophile in further reactions .
  • Crossover Reactions: Recent studies have highlighted catalytic crossover reactions involving sulfinamides, showcasing their versatility in forming new compounds under mild conditions .

Sulfinamides, including (R)-3-Ethylpentane-3-sulfinamide, have been studied for their biological activities. They can exhibit:

  • Antimicrobial Properties: Some sulfinamides are known to possess antibacterial and antifungal activities, making them potential candidates for drug development.
  • Role in Asymmetric Synthesis: Chiral sulfinamides are often used as auxiliaries in asymmetric synthesis, aiding in the production of enantiomerically pure compounds .

The synthesis of (R)-3-Ethylpentane-3-sulfinamide can be achieved through various methods:

  • Reaction of Sulfonyl Chlorides with Amines: A classic method involves reacting a suitable sulfonyl chloride with an amine under basic conditions to form the sulfinamide .
  • One-Pot Cascade Reactions: More advanced synthetic routes may utilize one-pot cascade reactions that involve cyclization and fragmentation to achieve high yields and purity .
  • Chiral Pool Synthesis: Utilizing chiral starting materials can facilitate the production of enantiomerically pure (R)-3-Ethylpentane-3-sulfinamide, which is crucial for its biological applications.

(R)-3-Ethylpentane-3-sulfinamide finds applications in various fields:

  • Pharmaceuticals: Due to its potential antimicrobial properties and role in asymmetric synthesis, it is a valuable compound in drug discovery and development.
  • Organic Synthesis: It serves as a chiral auxiliary in synthesizing other complex organic molecules, enhancing the efficiency and selectivity of reactions.

Studies on the interactions of (R)-3-Ethylpentane-3-sulfinamide with other biological molecules or compounds have indicated its potential utility in drug design. Its unique structure allows it to engage selectively with specific enzymes or receptors, influencing metabolic pathways or biological responses. Research into these interactions is ongoing, focusing on understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Several compounds share structural similarities with (R)-3-Ethylpentane-3-sulfinamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
(S)-tert-butanesulfinamideChiral SulfinamideCommonly used as a chiral auxiliary in asymmetric synthesis.
SulfanilamideSulfonamideFirst discovered sulfonamide; used as an antibiotic.
(R)-p-ToluenesulfinamideChiral SulfinamideKnown for its role in facilitating enantioselective reactions.
(R)-2-MethylpropanesulfinamideChiral SulfinamideUtilized in various organic transformations due to its reactivity.

Uniqueness of (R)-3-Ethylpentane-3-sulfinamide

What distinguishes (R)-3-Ethylpentane-3-sulfinamide from these similar compounds is its specific chiral configuration and the presence of an ethyl group at the 3-position, which may impart unique steric effects and reactivity patterns not observed in other sulfinamides. This specificity can enhance its selectivity in biological applications and synthetic processes.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

163.10308534 g/mol

Monoisotopic Mass

163.10308534 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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